1-Nitroimidazo[1,5-a]pyridine
Description
Significance of Imidazo[1,5-a]pyridines in Heterocyclic Chemistry
Imidazo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered considerable attention in both academic and industrial research. researchgate.net This is largely due to their versatile chemical structure, which consists of a five-membered imidazole (B134444) ring fused to a six-membered pyridine (B92270) ring. mdpi.comvulcanchem.com This unique arrangement confers a range of interesting properties, making them valuable scaffolds in various scientific domains. mdpi.comrsc.org
The significance of imidazo[1,5-a]pyridines stems from their diverse applications, which span from materials science to medicinal chemistry. rsc.orgresearchgate.net In the realm of material science, these compounds are investigated for their luminescent and emissive properties, serving as fluorophores and finding use in the development of organic light-emitting diodes (OLEDs) and sensors. researchgate.netmdpi.comresearchgate.net Their ability to act as chelating ligands for metallic ions has also been explored. mdpi.com
Furthermore, the imidazo[1,5-a]pyridine (B1214698) core is considered a privileged pharmacophoric scaffold in medicinal chemistry, found in numerous biologically active compounds. beilstein-journals.org Derivatives of this scaffold have shown a wide array of biological activities. researchgate.netresearchgate.net The structural flexibility and unique photophysical properties of imidazo[1,5-a]pyridine and its derivatives have established them as important building blocks in the synthesis of N-heterocyclic carbene precursors. researchgate.net The stability, combined with their electronic and conducting properties due to conjugation and a charged structure, further extends their utility. ukzn.ac.za
Unique Aspects of 1-Nitroimidazo[1,5-a]pyridine as a Privileged Scaffold
The introduction of a nitro group at the 1-position of the imidazo[1,5-a]pyridine scaffold gives rise to this compound, a compound with distinct and influential characteristics. The presence of the nitro group creates a strongly electron-deficient aromatic system, which significantly influences the molecule's reactivity and its intermolecular interactions. vulcanchem.com
Computational studies suggest a planar geometry for the molecule, with partial charge localization on the oxygen atoms of the nitro group. vulcanchem.com This feature may facilitate hydrogen bonding and influence its redox activity. vulcanchem.com The electron-withdrawing nature of the nitro group makes the C1 position susceptible to nucleophilic attack, a key aspect of its reactivity.
Perhaps one of the most significant aspects of this compound is its role as a precursor to other important functionalized molecules. Specifically, 1-aminoimidazo[1,5-a]pyridine motifs, which are derived from the reduction of this compound scaffolds, are essential units embedded in many biologically significant compounds. researchgate.netresearchgate.net These derivatives have been identified as having potential applications as anticancer agents. researchgate.netresearchgate.net
The spectroscopic properties of this compound are also noteworthy. In ¹H NMR spectroscopy, the aromatic protons adjacent to the nitro group show signals at lower fields, while the imidazole proton (H-3) appears as a distinct singlet. vulcanchem.com In ¹³C NMR, the carbon atom bearing the nitro group (C-1) resonates at a characteristic downfield shift. vulcanchem.com Infrared spectroscopy confirms the presence of the nitro group with strong absorptions corresponding to its asymmetric and symmetric stretching vibrations. vulcanchem.com
Historical Context and Evolution of Research on Nitro-Substituted Imidazo[1,5-a]pyridines
Research into imidazo[1,5-a]pyridines dates back several decades, with early synthetic approaches including Vilsmeier-type cyclizations. mdpi.com A significant development in the synthesis of this heterocyclic system involved the reaction of substituted 2-aminomethylpyridines with reagents like phosgene (B1210022) or ethyl chloroformate to yield derivatives with electron-attracting substituents at various positions. mdpi.com
The introduction of a nitro group onto the imidazo[1,5-a]pyridine ring has been a subject of study, with nitration occurring most readily at the 1-position. rsc.org If the 1-position is already occupied, nitration typically proceeds at the 3-position. rsc.org The classical method for nitration involves the use of a mixture of nitric acid and sulfuric acid. rsc.org
More recent advancements have focused on developing milder and more regioselective nitration methods. An additive-free, mild, and regioselective C(1)−H nitration of imidazo[1,5-a]pyridine derivatives has been developed using ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃ ⋅ 9H₂O) as both the nitration source and promoter. researchgate.net This method is noted for its good functional group compatibility and provides the desired nitrated products in acceptable to excellent yields. researchgate.net Mechanistic studies suggest that this reaction may proceed through a radical C−H functionalization process. researchgate.net
The synthesis of the parent this compound can be approached through various routes. One robust method involves the cyclocondensation of 2-picolylamines with nitroalkanes in a polyphosphoric acid (PPA) medium. vulcanchem.combeilstein-journals.org For 1-nitro derivatives, precursors such as α-nitroacetophenone or similar nitro compounds can be used. vulcanchem.com Alternative, though less documented, synthetic strategies include metal-catalyzed cross-coupling reactions and the direct nitration of a pre-formed imidazo[1,5-a]pyridine ring, although the latter may present challenges with regioselectivity. vulcanchem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| LogP (Partition Coefficient) | 1.2 (estimated) |
| Aqueous Solubility | Low (~0.1 mg/mL at 25°C) |
Data sourced from predicted values. vulcanchem.com
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Characteristic Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.5–9.0 ppm (aromatic protons near nitro group), δ 7.8 ppm (singlet, H-3 imidazole proton) |
| ¹³C NMR | ~145 ppm (C-1, nitro-bearing carbon), 120–140 ppm (pyridine carbons) |
| Infrared (IR) | 1520 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch), 1600 cm⁻¹ (C=N), 3100 cm⁻¹ (aromatic C-H) |
Data based on typical spectroscopic characterization. vulcanchem.com
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1-nitroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-6-3-1-2-4-9(6)5-8-7/h1-5H |
InChI Key |
IQUKIVSOEVTNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 Nitroimidazo 1,5 a Pyridine and Derivatives
Direct Nitration Strategies for Imidazo[1,5-a]pyridines
Direct nitration of the pre-formed imidazo[1,5-a]pyridine (B1214698) ring system represents a primary approach to introduce a nitro group. These methods are often favored for their atom economy and straightforward nature.
Regioselective C(1)-H Nitration Protocols
The nitration of imidazo[1,5-a]pyridines demonstrates notable regioselectivity, with the C(1) position being the most susceptible to electrophilic attack. rsc.org This inherent reactivity allows for the development of protocols that selectively target this position. An additive-free and mild method for the regioselective C(1)-H nitration of imidazo[1,5-a]pyridine derivatives has been developed, highlighting the efficiency of targeting this specific carbon-hydrogen bond. researchgate.net In instances where the 1-position is already occupied by a substituent, nitration can be directed to the 3-position. rsc.org
Utilization of Specific Nitrating Reagents (e.g., Fe(NO3)3·9H2O)
The choice of nitrating agent plays a crucial role in the success and conditions of the reaction. Iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O) has emerged as a particularly effective reagent for the nitration of imidazo[1,5-a]pyridines. researchgate.netresearchgate.net This commercially available, non-toxic, and easy-to-handle salt serves as both the nitro source and a promoter for the reaction. researchgate.net The use of Fe(NO3)3·9H2O allows for an additive-free and mild C(1)-H nitration with good functional group compatibility, producing the desired nitrated products in yields ranging from acceptable to excellent. researchgate.net Mechanistic studies suggest that this nitration may proceed through a radical C-H functionalization process. researchgate.net
A visible-light-driven approach using a photoexcited ferric-nitrate complex has also been explored, proposing a nitryl radical as the key nitrifying species. researchgate.netdlut.edu.cn While other metal nitrates like Cu(NO3)2·3H2O and Co(NO3)2 have been investigated, they generally result in lower yields compared to the iron-based reagent. dlut.edu.cn
Electrochemical and Mechanochemical Nitration Approaches
Modern synthetic methodologies are increasingly exploring greener and more efficient techniques. Both electrochemical and mechanochemical approaches have been investigated for the synthesis of nitro-substituted imidazo-heterocycles, although specific examples for 1-nitroimidazo[1,5-a]pyridine are less detailed in the provided results. researchgate.netgrowingscience.com Electrochemical methods offer the potential for mild reaction conditions and reduced waste by using electricity to drive the reaction. nih.govresearchgate.net For instance, electrochemical oxidation of nitrite (B80452) has been shown to generate NO2, which can then be used for aromatic nitration. nih.gov Mechanochemical methods, such as ball-milling, provide a solvent-free alternative for conducting chemical reactions. growingscience.com While these techniques have been applied to the synthesis of related nitro-imidazopyridines, their specific application to the direct nitration of imidazo[1,5-a]pyridine to its 1-nitro derivative requires further exploration.
Cycloaddition and Cyclocondensation Routes to the Imidazo[1,5-a]pyridine Core
An alternative to the direct nitration of a pre-existing imidazo[1,5-a]pyridine ring is the construction of the heterocyclic system using a nitro-functionalized building block. These methods often involve cycloaddition or cyclocondensation reactions.
Multi-component Reaction Architectures
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step from simple starting materials. Several MCRs have been developed for the synthesis of the imidazo[1,5-a]pyridine scaffold. acs.orgnih.govfigshare.comorganic-chemistry.org One such approach involves the three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) to produce imidazo[1,5-a]pyridinium ions. organic-chemistry.org Another example is the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates, which proceeds through a tandem nucleophilic addition, [3+2]-cycloaddition, and ring transformation. acs.orgnih.govfigshare.com A one-pot, three-component condensation of aromatic aldehydes and dipyridyl ketone with ammonium (B1175870) acetate, catalyzed by lithium chloride under microwave irradiation, also yields imidazo[1,5-a]pyridines. scirp.org While these methods are powerful for constructing the core ring system, the direct incorporation of a nitro group at the 1-position through these specific MCRs is not explicitly detailed in the provided search results. However, the synthesis of 1-tetrazolylimidazo[1,5-a]pyridines has been achieved through an azido-Ugi four-component reaction followed by a cyclization process. acs.org
Ring-closure Reactions with Nitroalkanes as Building Blocks
A direct and effective method for synthesizing the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes. beilstein-journals.orgbeilstein-journals.orgku.eduresearchgate.net In this approach, the nitroalkane is electrophilically activated, typically using a mixture of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.orgbeilstein-journals.orgresearchgate.net The reaction is sensitive to steric factors and generally provides moderate to good yields of the corresponding imidazo[1,5-a]pyridines, although it may require relatively harsh reaction conditions. beilstein-journals.orgbeilstein-journals.org
The scope of this reaction has been explored with various nitroalkanes. beilstein-journals.orgresearchgate.net For instance, the reaction of 2-(aminomethyl)pyridine with nitroethane, 1-nitropropane, 1-nitrobutane, and 1-nitrohexane (B14973) proceeds to give the corresponding 3-alkyl-substituted imidazo[1,5-a]pyridines. beilstein-journals.org The reaction with α-nitrotoluene, however, has been reported to be sluggish and result in a low yield of 3-phenylimidazo[1,5-a]pyridine. beilstein-journals.orgresearchgate.net
Table 1: Optimization of the Cyclization of 2-(aminomethyl)pyridine with Nitroethane beilstein-journals.org
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% 1 g/mmol | 110 | 3 | 4 |
| 2 | PPA 85% 1 g/mmol | 130 | 3 | 13 |
| 3 | PPA 87% 1 g/mmol | 130 | 3 | 15 |
| 4 | PPA 80% | 140 | 3 | 6 |
| 5 | H3PO4 100% | 140 | 5 | 0 |
| 6 | PPA 87% 0.5 g/H3PO3 0.25 g/mmol | 110 | 5 | 22 |
| 7 | PPA 87% 0.5 g/H3PO3 0.25 g/mmol | 140 | 2 | 43 |
| 8 | PPA 87% 0.5 g/H3PO3 0.5 g/mmol | 140 | 1.5 | 62 |
| 9 | PPA 87% 0.5 g/H3PO3 0.5 g/mmol | 160 | 2 | 77 |
This table is based on data from a study on the cyclization of 2-(aminomethyl)pyridine with nitroethane. beilstein-journals.org
This method provides a valuable route to the imidazo[1,5-a]pyridine skeleton, where the nitro group from the nitroalkane is ultimately eliminated during the aromatization step to form the final product. Therefore, this strategy is more suited for producing substituted imidazo[1,5-a]pyridines rather than directly yielding the 1-nitro derivative.
Ritter-Type Reaction Methodologies
The Ritter reaction offers a valuable pathway for the synthesis of imidazo[1,5-a]pyridine analogs. nih.gov This method typically involves the acid-induced reaction of a nitrile with a carbocation precursor, such as an alcohol. organic-chemistry.orgresearchgate.net
A novel approach for synthesizing imidazo[1,5-a]pyridine derivatives utilizes a Ritter-type reaction between pyridinylmethanol and various aryl or alkyl nitriles. nih.gov This process is efficiently catalyzed by a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O). nih.gov The reaction proceeds through the formation of a benzylic carbocation, which is then attacked by the nitrile nucleophile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization with the pyridine (B92270) ring and rearomatization yield the desired imidazo[1,5-a]pyridine product. nih.gov This methodology demonstrates a broad substrate scope, providing moderate to excellent yields of the final products. nih.gov
For instance, the reaction of (pyridin-2-yl)methanol with different nitriles under these conditions has been shown to produce a range of substituted imidazo[1,5-a]pyridines.
Transition Metal-Catalyzed Synthesis of Substituted Imidazo[1,5-a]pyridines
Transition metal catalysis provides a powerful and versatile toolkit for the synthesis of substituted imidazo[1,5-a]pyridines, enabling the formation of complex structures with high efficiency and selectivity.
Copper-Catalyzed Oxidative Amination and Cyclization Processes
Copper catalysis has been effectively employed in the synthesis of imidazo[1,5-a]pyridines through oxidative amination and cyclization reactions. These methods often utilize air or molecular oxygen as a green and readily available oxidant. rsc.orgacs.org
One notable strategy involves the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds. rsc.org This approach allows for the synthesis of imidazo[1,5-a]pyridine-1-carboxylates under mild, aerobic conditions with a broad substrate scope. rsc.org The use of air as the sole oxidant makes this process efficient and selective. rsc.org This protocol is also applicable for the direct synthesis of functionalized imidazo[1,5-a]pyridines from amino acid derivatives. rsc.org
Another significant copper-catalyzed method is the denitrogenative transannulation of pyridotriazoles with amines and amino acids. acs.org This reaction proceeds via an aerobic oxidative pathway to yield imidazo[1,5-a]pyridine derivatives. The use of molecular oxygen from the air as the oxidant enhances the sustainability of this transformation. acs.org Mechanistic studies suggest that the reaction may proceed through the formation of a copper-carbene intermediate followed by oxidation. acs.org
A copper(II)-catalyzed tandem reaction between a pyridine ketone and benzylamine, using oxygen as the oxidant, affords 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. researchgate.netdntb.gov.ua This transformation proceeds through an efficient condensation-amination-oxidative dehydrogenation process. researchgate.net
The following table summarizes key copper-catalyzed reactions for the synthesis of imidazo[1,5-a]pyridines:
| Catalyst System | Reactants | Product Type | Key Features |
| Copper(II) | Pyridine ketone, Benzylamine | 1,3-Diarylated imidazo[1,5-a]pyridines | Tandem condensation-amination-oxidative dehydrogenation; O₂ as oxidant. researchgate.net |
| Copper | Pyridotriazoles, Benzylamines/Amino acids | Imidazo[1,5-a]pyridines | Aerobic oxidative denitrogenative transannulation; O₂ from air as oxidant. acs.org |
| Copper | Not specified | Imidazo[1,5-a]pyridine-1-carboxylates | Oxidative amination of C(sp³)–H bonds; Air as oxidant. rsc.org |
Palladium-Mediated Cyclization Pathways
Palladium catalysis has proven to be a highly effective tool for the synthesis of imidazo[1,5-a]pyridines, particularly through cross-coupling and cyclization reactions.
One approach involves the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands starting from 2-aminomethylpyridine. rsc.org This multi-step synthesis includes a palladium-catalyzed cross-coupling phosphination reaction as a key step. rsc.org Another route to the same class of compounds involves the cyclization of 2-aminomethylpyridine with aryl aldehydes, followed by iodination and a palladium-catalyzed cross-coupling phosphination. rsc.org These ligands have been evaluated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.org
A direct palladium-catalyzed C-3 arylation of imidazo[1,5-a]pyridine with aryl bromides has also been developed. scilit.com This method offers high regioselectivity and is general for a variety of aryl and heteroaryl bromides. scilit.com
Furthermore, a palladium and copper co-catalyzed reaction has been utilized for the synthesis of 2-substituted imidazo[1,2-a]pyridines in water. tandfonline.com This reaction of 2-amino-1-(2-propynyl)pyridinium bromide with various aryl iodides proceeds in the presence of a surfactant and a base to give moderate to high yields of the products. tandfonline.com
| Catalyst System | Reactants | Product Type | Key Features |
| Palladium | 1-Iodo-3-aryl-imidazo[1,5-a]pyridine, Phosphine source | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridines | Cross-coupling phosphination. rsc.org |
| Palladium | Imidazo[1,5-a]pyridine, Aryl bromides | C-3 Arylated imidazo[1,5-a]pyridines | Direct, highly regioselective C-3 arylation. scilit.com |
| Pd-Cu | 2-Amino-1-(2-propynyl)pyridinium bromide, Aryl iodides | 2-Substituted imidazo[1,2-a]pyridines | Reaction performed in water with a surfactant. tandfonline.com |
Rhodium-Catalyzed C-H Activation in Nitrogen Heterocycles
Rhodium catalysis, particularly through C-H activation, has emerged as a powerful strategy for the synthesis and functionalization of nitrogen heterocycles, including imidazo[1,5-a]pyridines.
Rhodium catalysts are capable of facilitating a variety of organic transformations with high functional group tolerance. beilstein-journals.org A rhodium-catalyzed NH insertion of pyridyl carbenes, derived from pyridotriazoles, has been developed as a general and efficient approach to 2-picolylamines, which can then be used in the one-pot synthesis of imidazo[1,5-a]pyridines. nih.gov
Furthermore, rhodium(III)-catalyzed chelation-assisted C-H activation and annulation with diazo compounds provide a route to various fused nitrogen heterocycles. rsc.org For instance, the Rh(III)-catalyzed synthesis of naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines has been achieved through the C-H functionalization of 2-arylimidazo[1,2-a]pyridines with cyclic 2-diazo-1,3-diketones, which involves a ring-opening and reannulation cascade. rsc.org
Another example is the rhodium-catalyzed direct bis-cyanation of 2-arylimidazo[1,2-α]pyridine via a double C-H activation, showcasing the ability of the imidazo[1,2-α]pyridine moiety to act as a chelating group. acs.org
| Catalyst System | Reactants | Product Type | Key Features |
| Rhodium | Pyridotriazoles, NH-containing compounds | 2-Picolylamines / Imidazo[1,5-a]pyridines | NH insertion of rhodium pyridyl carbenes; One-pot synthesis. nih.gov |
| Rhodium(III) | 2-Arylimidazo[1,2-a]pyridine-3-carbaldehydes, Cyclic α-diazo-1,3-diketones | Naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines | C-H bond carbenoid insertion and [5+1] annulation. rsc.org |
| Rhodium(III) | 2-Arylimidazo[1,2-α]pyridine, N-Cyanosuccinimide (NCTS) | Bis-cyanated 2-arylimidazo[1,2-α]pyridines | Direct ortho-cyanation via double C-H activation. acs.org |
Green Chemistry Principles in Imidazo[1,5-a]pyridine Synthesis
The application of green chemistry principles to the synthesis of imidazo[1,5-a]pyridines aims to develop more environmentally benign and sustainable methodologies. Key strategies include the use of solvent-free conditions and microwave assistance.
Solvent-Free and Microwave-Assisted Synthetic Protocols
Solvent-free and microwave-assisted synthetic methods offer significant advantages, including reduced reaction times, higher yields, and minimized waste generation. tandfonline.comderpharmachemica.com
A notable example is the solvent-free, microwave-assisted synthesis of imidazo[1,5-a]pyridines from ketones and amines. tandfonline.comtandfonline.com This method utilizes activated manganese dioxide (MnO₂) as an oxidant and avoids the need for copper catalysts. tandfonline.comtandfonline.com The reaction proceeds via a condensation mechanism and demonstrates good yields and short reaction times. tandfonline.comtandfonline.com
Microwave irradiation has also been effectively used in the synthesis of imidazo[1,2-a]pyridines. For instance, a facile microwave-assisted reaction of phenacyl bromide and 2-aminopyridine, catalyzed by an ionic liquid under solvent-free conditions, produces the corresponding imidazo[1,2-a]pyridines in good yields with high efficiency and good functional group tolerance. derpharmachemica.com This approach significantly reduces reaction times from hours or days to minutes. derpharmachemica.com
Another microwave-assisted protocol involves the condensation of 2-aminopyridines and bromomalonaldehyde in an ethanol-water medium for the construction of 3-carbaldehyde substituted imidazo[1,2-a]pyridines. acs.org
The following table highlights some green synthetic protocols for imidazo[1,5-a]pyridine and its isomers:
| Method | Reactants | Catalyst/Reagent | Key Features |
| Microwave-assisted, Solvent-free | Ketone, Amine | Activated MnO₂ | Condensation reaction, avoids copper catalysts. tandfonline.comtandfonline.com |
| Microwave-assisted, Solvent-free | Phenacyl bromide, 2-Aminopyridine | Ionic liquid | Rapid reaction, good yields. derpharmachemica.com |
| Microwave-assisted | 2-Aminopyridines, Bromomalonaldehyde | None specified | Synthesis of 3-carbaldehyde substituted imidazo[1,2-a]pyridines in ethanol-water. acs.org |
Development of Environmentally Benign Reagents and Catalysts
The synthesis of nitroaromatic compounds, a cornerstone of the pharmaceutical and chemical industries, has traditionally relied on methods that pose significant environmental and safety challenges. The classic use of mixed nitric and sulfuric acids, for instance, involves harsh conditions and generates substantial acidic waste. In response, the principles of green chemistry have spurred the development of more sustainable synthetic routes. For the synthesis of this compound and its derivatives, research has focused on employing milder, safer, and more environmentally friendly reagents and catalysts that offer high efficiency and selectivity.
A significant advancement in this area is the use of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) for the direct C1-H nitration of imidazo[1,5-a]pyridine derivatives. researchgate.net This method stands out for being additive-free and utilizing a reagent that is non-toxic, inexpensive, and easy to handle. researchgate.netrsc.org The reaction proceeds under mild conditions and demonstrates high regioselectivity for the C1 position of the imidazo[1,5-a]pyridine core. researchgate.net This protocol exhibits broad functional group compatibility, successfully yielding the desired 1-nitro products in moderate to excellent yields. researchgate.net Mechanistic investigations suggest the thermal decomposition of Fe(NO₃)₃·9H₂O generates a nitrogen dioxide radical (•NO₂), which then engages in a radical C-H functionalization process with the substrate. researchgate.netrsc.org This approach successfully circumvents the need for harsh acids or expensive metal catalysts. researchgate.net
The following table summarizes the results for the nitration of various substituted imidazo[1,5-a]pyridines using this environmentally benign method. researchgate.net
Table 1: Synthesis of this compound Derivatives using Fe(NO₃)₃·9H₂O
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-phenylimidazo[1,5-a]pyridine | 1-nitro-3-phenylimidazo[1,5-a]pyridine | 85 |
| 2 | 3-(4-methylphenyl)imidazo[1,5-a]pyridine | 3-(4-methylphenyl)-1-nitroimidazo[1,5-a]pyridine | 82 |
| 3 | 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 3-(4-methoxyphenyl)-1-nitroimidazo[1,5-a]pyridine | 75 |
| 4 | 3-(4-chlorophenyl)imidazo[1,5-a]pyridine | 3-(4-chlorophenyl)-1-nitroimidazo[1,5-a]pyridine | 88 |
| 5 | 3-(4-bromophenyl)imidazo[1,5-a]pyridine | 3-(4-bromophenyl)-1-nitroimidazo[1,5-a]pyridine | 90 |
| 6 | 3-(thiophen-2-yl)imidazo[1,5-a]pyridine | 1-nitro-3-(thiophen-2-yl)imidazo[1,5-a]pyridine | 78 |
While direct nitration is a key step, other green methodologies focus on the construction of the imidazo[1,5-a]pyridine ring itself, which can then be nitrated. For instance, a transition-metal-free, iodine-mediated sp³ C-H amination has been established for synthesizing the core imidazo[1,5-a]pyridine structure from 2-pyridyl ketones and alkylamines. rsc.org This method is operationally simple and avoids the use of toxic heavy metals. rsc.org
Furthermore, drawing parallels from the synthesis of the isomeric imidazo[1,2-a]pyridines, other green catalytic systems offer potential avenues for exploration. An environmentally friendly protocol for the synthesis of 3-nitroimidazo[1,2-a]pyridines utilizes molecular iodine as a catalyst and aqueous hydrogen peroxide as a clean, terminal oxidant. nih.govacs.org This approach avoids hazardous reagents, with water being the primary byproduct. Such strategies highlight a broader trend towards using less toxic and more sustainable oxidants and catalysts in the synthesis of nitro-substituted heterocyclic compounds.
Reactivity and Chemical Transformations of the 1 Nitroimidazo 1,5 a Pyridine Core
Transformations of the Nitro Group at Position 1
The nitro group is a versatile functional group that can be converted into a variety of other nitrogen-containing moieties, significantly expanding the synthetic utility of the 1-nitroimidazo[1,5-a]pyridine scaffold.
The reduction of the nitro group to an amino group is a fundamental transformation, providing access to 1-aminoimidazo[1,5-a]pyridine derivatives. These amino compounds are crucial intermediates for the synthesis of biologically active molecules. researchgate.net Various reducing agents and catalytic systems have been employed for this conversion. For instance, the reduction of 2-nitro-3-phenylimidazopyridine, a related isomer, has been successfully achieved using Zn dust and NH4Cl in acetic acid. acs.org Iron-catalyzed reductions have also been reported for similar nitro-imidazo[1,2-a]pyridines. acs.org A common method for the reduction of nitropyridines involves the use of ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst. mdpi.com
| Entry | Substrate | Reagents and Conditions | Product | Yield |
| 1 | 2-Nitro-3-phenylimidazopyridine | Zn dust, NH4Cl, Acetic Acid, 80 °C | 2-Amino-3-phenylimidazopyridine | N/A |
| 2 | Nitropyridine derivative | Ammonium formate, Pd/C | Aminopyridine derivative | 60% |
This table presents examples of reductive conversions on related imidazopyridine structures, highlighting common methodologies applicable to this compound.
The deoxygenation of nitroarenes to the corresponding anilines can proceed through several mechanistic pathways. acs.org Under catalytic conditions, one possible route involves the direct reduction of the nitroarene to a nitrosoarene intermediate, which is then further reduced to the aniline (B41778). acs.org An alternative pathway, particularly at higher temperatures, involves the condensation of the in-situ formed aniline with the nitrosoarene to generate an azoarene. This azoarene can then be cleaved to yield the aniline. acs.org
In the context of bacterial degradation, which can inform chemical reaction mechanisms, four primary approaches for dealing with the nitro group have been identified:
Dioxygenation : Dioxygenase enzymes insert two hydroxyl groups onto the aromatic ring, leading to the release of the nitro group as nitrite (B80452). mdpi.comresearchgate.net
Monooxygenation : A single oxygen atom is introduced. mdpi.comresearchgate.net
Partial Reduction : The nitro group is partially reduced to a hydroxylamine (B1172632), which can then hydrolyze to produce ammonia. mdpi.comresearchgate.net
Hydride-Meisenheimer Complex Formation : A hydride adds to the aromatic ring, forming a Meisenheimer complex, followed by the release of nitrite and rearomatization. mdpi.comresearchgate.net
Under anaerobic conditions, the reduction of nitro groups to amino groups typically proceeds through nitroso and hydroxylamino intermediates via the successive addition of electron pairs. mdpi.com
The nitro group on the imidazo[1,5-a]pyridine (B1214698) ring can be a precursor for other nitrogen-containing functional groups beyond the amino group. While direct examples for the this compound are not extensively detailed in the provided literature, general reactions of nitroaromatic compounds suggest potential transformations. For example, partial reduction can yield nitroso or hydroxylamino derivatives. Furthermore, the amino group obtained from the reduction can be further functionalized. For instance, diazotization of the amino group followed by substitution reactions can introduce a wide range of functionalities.
C-H Functionalization and Derivatization Strategies on the Imidazo[1,5-a]pyridine Ring
Direct C-H functionalization is a powerful tool for the derivatization of the imidazo[1,5-a]pyridine core, allowing for the introduction of various substituents without the need for pre-functionalized starting materials.
The imidazo[1,5-a]pyridine ring has several positions amenable to functionalization. The C-3 position is often particularly reactive. Palladium-catalyzed C-3 arylation of imidazo[1,5-a]pyridine with aryl bromides has been developed, demonstrating high regioselectivity. nih.govscilit.com Nickel/aluminum bimetallic catalytic systems have been shown to control the regioselectivity of alkenylation between the C-5 and C-3 positions. researchgate.net By simply excluding the aluminum co-catalyst (AlMe3), the selectivity of the reaction can be switched from C-5 to C-3. researchgate.net This highlights the tunability of regioselective C-H activation.
The imidazo[1,5-a]pyridine core can participate in various coupling and annulation reactions to build more complex molecular architectures. Copper-catalyzed cross-coupling of imidazo[1,2-a]pyridines with methylheteroarenes has been reported, involving a regioselective C-3 carbonylation. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, have been successfully applied to the 3-nitroimidazo[1,2-a]pyridine (B1296164) series to introduce substituents at the 5 and 7 positions. thieme-connect.comird.fr
Copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines and amino acids provides an efficient route to imidazo[1,5-a]pyridine derivatives. acs.org This reaction proceeds via an aerobic oxidation followed by the transannulation reaction. acs.org
| Entry | Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Product Type |
| 1 | C-3 Arylation | Pd catalyst, Aryl bromide | C-3 | 3-Aryl-imidazo[1,5-a]pyridine |
| 2 | Alkenylation | Ni/Al catalyst | C-5 | 5-Alkenyl-imidazo[1,5-a]pyridine |
| 3 | Alkenylation | Ni catalyst | C-3 | 3-Alkenyl-imidazo[1,5-a]pyridine |
| 4 | Suzuki-Miyaura | Pd catalyst | 5 and 7 | 5,7-Disubstituted-3-nitroimidazo[1,2-a]pyridine |
| 5 | Sonogashira | Pd catalyst | 5 and 7 | 5,7-Disubstituted-3-nitroimidazo[1,2-a]pyridine |
| 6 | Buchwald-Hartwig | Pd catalyst | 5 and 7 | 5,7-Disubstituted-3-nitroimidazo[1,2-a]pyridine |
| 7 | Transannulation | Cu catalyst, O2 | Imidazole (B134444) ring formation | Imidazo[1,5-a]pyridine |
This table summarizes key functionalization reactions on the imidazo[1,5-a]pyridine and related imidazopyridine cores, demonstrating the versatility of this heterocyclic system.
Metal-Mediated and Catalyzed Derivatization
The derivatization of the imidazo[1,5-a]pyridine core through metal-mediated and catalyzed processes is a developing area of research. A significant recent advancement has been the direct C(1)-H nitration of imidazo[1,5-a]pyridine derivatives using an iron-based promoter.
Researchers have developed an additive-free, mild, and regioselective method for the C(1)−H nitration of various imidazo[1,5-a]pyridine substrates. researchgate.net This protocol utilizes iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as both the nitrating source and the promoter. researchgate.net The reaction proceeds under operationally simple, open-flask conditions at ambient temperature and demonstrates good compatibility with a range of functional groups, affording the desired this compound products in yields ranging from acceptable to excellent. researchgate.net Mechanistic investigations suggest that the transformation may proceed through a radical C−H functionalization pathway. researchgate.net
While methods like palladium-mediated cross-coupling have been proposed for functionalizing the imidazo[1,5-a]pyridine core, literature specifically describing these reactions on a pre-existing this compound substrate is limited, indicating a need for further research in this area.
Table 1: Iron-Promoted C(1)-H Nitration of Imidazo[1,5-a]pyridine Derivatives
| Substrate (Imidazo[1,5-a]pyridine Derivative) | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-phenylimidazo[1,5-a]pyridine | Fe(NO₃)₃·9H₂O | Dichloroethane (DCE), Room Temp. | 1-nitro-3-phenylimidazo[1,5-a]pyridine | 95 | researchgate.net |
| 3-(4-methylphenyl)imidazo[1,5-a]pyridine | Fe(NO₃)₃·9H₂O | Dichloroethane (DCE), Room Temp. | 3-(4-methylphenyl)-1-nitroimidazo[1,5-a]pyridine | 96 | researchgate.net |
| 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | Fe(NO₃)₃·9H₂O | Dichloroethane (DCE), Room Temp. | 3-(4-methoxyphenyl)-1-nitroimidazo[1,5-a]pyridine | 99 | researchgate.net |
| 3-(4-fluorophenyl)imidazo[1,5-a]pyridine | Fe(NO₃)₃·9H₂O | Dichloroethane (DCE), Room Temp. | 3-(4-fluorophenyl)-1-nitroimidazo[1,5-a]pyridine | 91 | researchgate.net |
| 3-(4-chlorophenyl)imidazo[1,5-a]pyridine | Fe(NO₃)₃·9H₂O | Dichloroethane (DCE), Room Temp. | 3-(4-chlorophenyl)-1-nitroimidazo[1,5-a]pyridine | 89 | researchgate.net |
| 3-(4-bromophenyl)imidazo[1,5-a]pyridine | Fe(NO₃)₃·9H₂O | Dichloroethane (DCE), Room Temp. | 3-(4-bromophenyl)-1-nitroimidazo[1,5-a]pyridine | 85 | researchgate.net |
| 3-methylimidazo[1,5-a]pyridine | Fe(NO₃)₃·9H₂O | Dichloroethane (DCE), Room Temp. | 3-methyl-1-nitroimidazo[1,5-a]pyridine | 75 | researchgate.net |
Reactivity Towards Nucleophilic and Electrophilic Reagents
The electron-deficient character of the this compound ring system governs its interactions with both nucleophiles and electrophiles.
Reactivity with Electrophiles The introduction of the nitro group at the C-1 position is itself an example of an electrophilic aromatic substitution. The reaction is highly regioselective, directing the incoming electrophile (the nitronium ion or its equivalent) to the C-1 position of the imidazole moiety. researchgate.net Traditional nitration conditions, such as the use of a mixed acid system (HNO₃/H₂SO₄), can also be employed for the post-functionalization of a preformed imidazo[1,5-a]pyridine ring, although this may present challenges with regioselectivity. vulcanchem.com Due to the strong deactivating effect of the C-1 nitro group, further electrophilic substitution on the this compound core is generally disfavored.
Reactivity with Nucleophiles The most significant reaction of this compound with nucleophilic reagents (or reducing agents) is the reduction of the nitro group to an amine. This transformation is critical as 1-aminoimidazo[1,5-a]pyridine scaffolds are essential building blocks for numerous biologically important compounds, including potential anticancer agents. researchgate.netresearchgate.net The reduction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and subsequent reactivity of the heterocyclic system.
The electron-deficient nature imparted by the nitro group makes the ring system susceptible to nucleophilic attack. In other nitro-activated heterocyclic systems, such as nitroimidazoles, this can lead to complex reaction cascades, including Addition of Nucleophile and Ring Opening and Closure (ANRORC) type mechanisms where the nucleophile attacks a carbon atom of the ring, leading to ring transformation. researchgate.net While specific ANRORC examples for this compound are not extensively documented, the underlying principle of enhanced susceptibility to nucleophiles remains a key feature of its reactivity.
Table 2: Reactivity Profile of this compound
| Reagent Type | Specific Reagent/Conditions | Reaction Type | Product | Significance | Reference |
|---|---|---|---|---|---|
| Electrophile | Fe(NO₃)₃·9H₂O or HNO₃/H₂SO₄ | Electrophilic Aromatic Substitution (Nitration) | This compound | Synthesis of the title compound | researchgate.netvulcanchem.com |
| Nucleophile/Reducing Agent | Standard reducing agents (e.g., H₂/Pd, SnCl₂, Fe/HCl) | Reduction | 1-Aminoimidazo[1,5-a]pyridine | Access to biologically active amine derivatives | researchgate.netresearchgate.net |
| Nucleophile | General Nucleophiles | Nucleophilic Aromatic Substitution / ANRORC (potential) | Substituted or ring-opened products | Potential for complex functionalization | researchgate.net |
Advanced Spectroscopic Characterization Methodologies for 1 Nitroimidazo 1,5 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 1-Nitroimidazo[1,5-a]pyridine, ¹H and ¹³C NMR spectra offer definitive proof of structure by analyzing chemical shifts, signal multiplicities, and coupling constants.
Detailed research findings on specific derivatives provide insight into the electronic effects of substituents on the heterocyclic core. For instance, the analysis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one reveals characteristic signals that confirm its structure. In the ¹H NMR spectrum, a broad signal observed at approximately 12.06 ppm is indicative of the acidic OH proton of the enol tautomer, while distinct singlets correspond to the protons on the fused ring system. lew.ro The ¹³C NMR spectrum further corroborates the structure with signals for the trifluoromethyl group showing coupling with fluorine (¹J(CF₃) ≈ 270 Hz) and other carbons in the ring displaying predictable shifts based on their electronic environment. lew.ro
The general approach for analyzing these derivatives involves assigning every proton and carbon signal to its specific position in the molecule. researchgate.netuantwerpen.be The number of signals corresponds to the number of chemically non-equivalent nuclei, their chemical shifts (δ) indicate the local electronic environment, and the coupling constants (J) reveal connectivity between neighboring nuclei. researchgate.netuantwerpen.be
Table 1: Representative NMR Data for an Imidazo[1,5-a]pyridine (B1214698) Derivative The following data is for the derivative 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol and is illustrative of the methodology.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
| ¹H | 12.06 | br s | OH |
| ¹H | 7.89 | s | H-5 or H-7 |
| ¹H | 6.68 | s | H-5 or H-7 |
| ¹H | 6.56 | s | H-1 or H-3 |
| ¹³C | 149.63 | s | C-8a |
| ¹³C | 123.78 | q, ²J(CF₃) = 264.24 Hz | C-6 |
| ¹³C | 122.81 | q, ¹J(CF₃) = 270.5 Hz | CF₃ |
| ¹³C | 121.00 | q, ³J(CF₃) = 6.5 Hz | C-5 or C-7 |
| ¹³C | 115.06 | q, ³J(CF₃) = 2.4 Hz | C-5 or C-7 |
| ¹³C | 99.56 | s | C-1 or C-3 |
Source: Data adapted from synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol. lew.ro
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uva.esmdpi.com For this compound derivatives, IR spectra provide clear evidence for the key structural components.
The most characteristic absorptions are those from the nitro (NO₂) group. Aromatic nitro compounds consistently show two strong bands: one corresponding to the asymmetric stretching vibration, typically found in the 1550–1475 cm⁻¹ region, and another for the symmetric stretching vibration, which appears in the 1360–1290 cm⁻¹ range. The presence of these two intense peaks is a strong indicator of a nitro-substituted aromatic system.
The fused heterocyclic imidazo[1,5-a]pyridine core also gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. lew.ro The stretching vibrations of the C=C and C=N bonds within the aromatic rings typically appear in the 1650–1400 cm⁻¹ region. lew.ro For example, the IR spectrum of an imidazo[1,5-a]pyridinium-based salt shows intense absorption in the aromatic =C-H stretching region (3136–3012 cm⁻¹) and sharp bands at 1650, 1586, 1516, and 1470 cm⁻¹ associated with the heterocyclic ring stretching. lew.ro
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3136–3012 | C-H Stretch | Aromatic Ring | Medium-Strong |
| 1650–1580 | C=C / C=N Stretch | Heterocyclic Ring | Medium-Sharp |
| 1550–1475 | Asymmetric NO₂ Stretch | Nitro Group | Strong |
| 1516–1422 | C=C / C=N Stretch | Heterocyclic Ring | Medium-Sharp |
| 1360–1290 | Symmetric NO₂ Stretch | Nitro Group | Strong |
Source: Data compiled from characteristic vibrational frequencies for imidazo[1,5-a]pyridine salts and general aromatic nitro compounds. lew.ro
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. Several derivatives of imidazo[1,5-a]pyridine have been characterized using this method, confirming their molecular geometry and intermolecular interactions.
The crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one (7B) has been determined, revealing that it crystallizes in the orthorhombic space group Pbca. lew.roresearchgate.net The bond length for the carbonyl group (C=O) was found to be approximately 1.235 Å, confirming the ketone tautomeric form in the solid state. lew.roresearchgate.net Similarly, the thione analogue, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione (6B), crystallizes in the triclinic space group P-1, with a C=S bond length of 1.684(2) Å. lew.roresearchgate.net In this thione structure, molecules associate into inversion-symmetric dimers through N–H···S hydrogen bonds. lew.ro
These crystallographic studies are crucial for understanding the planarity of the fused ring system and the orientation of its substituents, which influences crystal packing and physical properties.
Table 3: Crystallographic Data for Imidazo[1,5-a]pyridine Derivatives
| Parameter | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione |
| Molecular Formula | C₈H₃ClF₃N₂O | C₈H₃ClF₃N₂S |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbca | P-1 |
| a (Å) | Value not provided | Value not provided |
| b (Å) | Value not provided | Value not provided |
| c (Å) | Value not provided | Value not provided |
| α (°) | 90 | Value not provided |
| β (°) | 90 | Value not provided |
| γ (°) | 90 | Value not provided |
| Key Bond Length (C=O/S) | 1.235(3) Å | 1.684(2) Å |
Source: Data adapted from crystallographic studies on imidazo[1,5-a]pyridine derivatives. lew.roresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. japsonline.com The molecular formula of the parent compound, this compound, is C₇H₅N₃O₂, giving it a monoisotopic mass of 163.04 g/mol . In a mass spectrum, this would correspond to the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 163.
The fragmentation of nitroaromatic compounds under mass spectrometric conditions is well-documented. nih.govstrath.ac.uk The high-energy ionization process often leads to characteristic losses from the molecular ion. For this compound, the primary fragmentation pathways are expected to involve the nitro group. Common fragmentation includes the loss of a nitro radical (•NO₂) to give an [M-46]⁺ fragment, and the loss of nitric oxide (NO) to give an [M-30]⁺ fragment. researchgate.netnih.govnih.gov Subsequent fragmentation can involve the expulsion of other small, stable molecules like HCN or CO from the heterocyclic ring system. The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the parent molecule.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Formula | Loss from Molecular Ion |
| 163 | [C₇H₅N₃O₂]⁺ | Molecular Ion (M⁺) |
| 133 | [C₇H₅N₂O]⁺ | NO |
| 117 | [C₇H₅N₂]⁺ | NO₂ |
| 106 | [C₆H₄N₂]⁺ | NO + HCN |
| 90 | [C₆H₄N]⁺ | NO₂ + HCN |
Source: Fragmentation patterns predicted based on common pathways for nitroaromatic heterocyclic compounds. researchgate.netnih.gov
Computational and Theoretical Investigations of 1 Nitroimidazo 1,5 a Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the fundamental properties of 1-nitroimidazo[1,5-a]pyridine and its derivatives.
Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)
The electronic properties of the imidazo[1,5-a]pyridine (B1214698) core are significantly influenced by the presence and position of substituents. The 1-nitro group, being a strong electron-withdrawing group, creates an electron-deficient aromatic system. vulcanchem.com This directly impacts the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller energy gap generally implies higher reactivity, as less energy is required for electronic excitation. schrodinger.comscirp.org Computational studies on related imidazo[1,5-a]pyridines have predicted a HOMO-LUMO gap of approximately 4.2 eV, suggesting moderate electronic stability. vulcanchem.com
DFT calculations are frequently employed to determine these orbital energies. figshare.com For instance, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for such analyses. researchgate.netijcce.ac.ir The HOMO is the highest energy molecular orbital that contains electrons, and its energy level correlates with the molecule's ability to donate electrons. iqce.jp Conversely, the LUMO is the lowest energy molecular orbital that is unoccupied, and its energy level indicates the molecule's ability to accept electrons. iqce.jp In molecules with electron-withdrawing groups like the nitro group, the LUMO energy is typically lowered, enhancing the molecule's electron-accepting capability. iqce.jp
The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. In many imidazo[1,5-a]pyridine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The introduction of different donor and acceptor groups can tune these properties, affecting the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.netrsc.org
Table 1: Calculated Quantum Chemical Parameters for Related Imidazo[1,2-a]pyridine Derivatives
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| CHNP | -6.09 | -2.14 | 3.95 |
| CYNP | -6.21 | -2.43 | 3.78 |
| BNP | -6.12 | -2.10 | 4.02 |
| DNP | -6.18 | -2.21 | 3.97 |
Data adapted from a study on nitroimidazole derivatives, illustrating the typical range of values obtained through DFT calculations. jmaterenvironsci.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. uni-muenchen.de
Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. scirp.orgscirp.org Conversely, blue or cyan areas represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. scirp.orgscirp.org Green areas denote regions of neutral potential. scirp.org
For this compound, the strong electron-withdrawing nature of the nitro group significantly influences the MEP map. Computational studies predict a localization of partial negative charge at the oxygen atoms of the nitro group, making these sites potential hydrogen bond acceptors or targets for electrophiles. vulcanchem.com The nitrogen atoms within the imidazo[1,5-a]pyridine ring system also exhibit regions of negative potential, indicating their nucleophilic character. scirp.org The hydrogen atoms and the carbon atom attached to the nitro group are expected to show positive potential, highlighting their electrophilic nature.
The analysis of MEP maps provides a clear visual representation of the molecule's reactivity, corroborating the electronic effects predicted by HOMO-LUMO analysis and helping to understand intermolecular interactions. researchgate.net
Theoretical Predictions of Stability and Reactivity
Quantum chemical calculations provide several descriptors that are useful in predicting the stability and reactivity of molecules. Besides the HOMO-LUMO energy gap, other important parameters include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). scirp.orgijcce.ac.ir
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. scirp.org It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO (η ≈ (E_LUMO - E_HOMO)/2). ijcce.ac.ir A larger HOMO-LUMO gap corresponds to greater hardness and, consequently, lower reactivity. scirp.org Softness is the reciprocal of hardness (S = 1/η) and follows the opposite trend. scirp.org
Electronegativity (χ) : This parameter describes a molecule's ability to attract electrons and is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies (χ = -μ ≈ -(E_HOMO + E_LUMO)/2). ijcce.ac.ir
Electrophilicity Index (ω) : This index quantifies the energy stabilization of a molecule when it accepts electrons from the environment. It is defined as ω = μ²/2η. ijcce.ac.ir A higher electrophilicity index indicates a greater capacity to act as an electrophile.
For this compound, the presence of the nitro group is expected to increase its electrophilicity and chemical hardness compared to the unsubstituted parent compound. Theoretical studies on related nitroimidazole derivatives have shown that electron-withdrawing substituents generally increase the ionization potential and chemical hardness while decreasing the dipole moment and the basicity of the nitrogen atoms. sci-hub.se
Computational Mechanistic Studies
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways, intermediates, and transition states, these studies provide a detailed understanding of the factors that govern reactivity and selectivity.
Transition State Analysis and Reaction Energy Profiles
The synthesis of imidazo[1,5-a]pyridines often involves cyclocondensation or cyclization reactions. researchgate.netbeilstein-journals.org Computational mechanistic studies, typically using DFT, can map out the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. The calculation of the energies of these species allows for the construction of a reaction energy profile, which illustrates the energy changes that occur as the reaction progresses.
A key aspect of these studies is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. For example, in the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines and electrophilically activated nitroalkanes, computational studies can help to understand the energetics of the key cyclization step. beilstein-journals.org
Mechanistic investigations into the nitration of imidazo[1,5-a]pyridine derivatives have also benefited from computational analysis. researchgate.net These studies can help to distinguish between different possible mechanisms, such as a classical electrophilic aromatic substitution (SEAr) or a radical C-H functionalization process, by comparing the calculated energy barriers for each pathway. researchgate.net
Influence of Substituents on Reaction Energetics
The electronic nature of substituents on the imidazo[1,5-a]pyridine ring system can have a profound effect on the energetics of a reaction. This is often referred to as a "substituent effect."
"Nitro Effect" : The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the imidazo[1,5-a]pyridine core. In reactions where the imidazo[1,5-a]pyridine acts as a nucleophile, the nitro group will deactivate the ring, increasing the activation energy and slowing down the reaction. Conversely, in reactions where the ring is attacked by a nucleophile, the nitro group will stabilize the intermediate and lower the activation energy, thus accelerating the reaction. The Hammett equation is often used to quantify these electronic effects, although computational methods provide a more detailed picture of the underlying energetic changes. rsc.org
"Methyl Effect" : In contrast to the nitro group, a methyl group is weakly electron-donating. This "methyl effect" will have the opposite influence on reactivity compared to the nitro group. An electron-donating group will activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack. Computational studies on related nitroimidazole systems have shown how the presence of a methyl group can influence the stability of the molecule. sci-hub.se
By systematically varying the substituents in computational models, researchers can gain a predictive understanding of how different functional groups will affect the outcome of a reaction, guiding the design of new synthetic routes and novel molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. frontiersin.orgmdpi.com This approach is widely applied in drug discovery and the development of new chemical compounds. frontiersin.orgdergipark.org.tr
Molecular Descriptor Selection and Model Development
The development of a robust QSAR model begins with the careful selection of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule. For nitroaromatic compounds, including this compound, a variety of descriptors are considered, ranging from those calculated using software like Mordred and RDKit to quantum chemical descriptors. researchgate.net The goal is to identify descriptors that have a strong correlation with the chemical reactivity of interest. frontiersin.org
Several methods, including genetic algorithms (GA), Boruta, Featurewiz, and ForwardSelector, are employed for descriptor selection. researchgate.net These algorithms help in identifying the most relevant descriptors from a large pool. nih.gov The selected descriptors are then used to build a mathematical model, often using multiple linear regression (MLR), which correlates these descriptors with the observed reactivity. researchgate.netnih.gov
The quality and predictive power of the developed QSAR models are assessed through rigorous statistical validation. researchgate.net This involves both internal validation techniques, such as cross-validation (leave-one-out or leave-group-out), and external validation using an independent set of compounds. mdpi.comnih.gov Statistical parameters like the coefficient of determination (R²) and root mean square error (RMSE) are used to evaluate the model's performance. nih.gov For instance, a high R² value (e.g., > 0.70) indicates a good fit of the model to the data. researchgate.net
A variety of molecular descriptors can be influential in predicting the reactivity of nitro-containing heterocyclic compounds. These can include:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the electron-donating and accepting capabilities of a molecule. scirp.org The presence of the nitro group in this compound creates a strongly electron-deficient aromatic system.
Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can include parameters like partial atomic charges and dipole moments.
The selection of appropriate descriptors is crucial for developing a predictive and interpretable QSAR model for the chemical reactivity of this compound.
Prediction of Chemical Reactivity Parameters and Reaction Outcomes
Once a validated QSAR model is established, it can be used to predict the chemical reactivity of new or untested compounds, such as derivatives of this compound. mdpi.com This predictive capability is a key advantage of QSAR, as it allows for the virtual screening of large numbers of molecules without the need for extensive experimental synthesis and testing. chemrxiv.org
For this compound, a QSAR model could predict various reactivity parameters, including:
Rate constants for specific reactions.
Equilibrium constants .
The likelihood of a particular reaction pathway being favored.
The susceptibility of the molecule to nucleophilic or electrophilic attack at different positions.
Computational studies suggest that the nitro group at position 1 of the imidazo[1,5-a]pyridine core makes the system highly electron-deficient, which significantly influences its reactivity. The partial positive charges on the carbon atoms of the pyridine (B92270) ring and the partial negative charges on the oxygen atoms of the nitro group are key factors in determining intermolecular interactions and reactivity.
The application of machine learning algorithms, such as graph-convolutional neural networks, has shown significant promise in predicting the outcomes of organic reactions with high accuracy. chemrxiv.org These models can learn from vast datasets of known reactions to predict the major product of a given set of reactants, reagents, and solvents. chemrxiv.org Such an approach could be applied to predict the reaction outcomes of this compound with various reagents.
Photochemistry and Excited State Dynamics from a Computational Perspective
Computational chemistry provides powerful tools to investigate the behavior of molecules upon absorption of light, offering insights into their photochemistry and the dynamics of their excited states. For the imidazo[1,5-a]pyridine scaffold, computational studies have been instrumental in understanding their photophysical properties. mdpi.com
Upon photoexcitation, molecules transition from their ground electronic state to an excited state. The subsequent relaxation processes determine the photophysical and photochemical fate of the molecule. These processes can include fluorescence, phosphorescence, internal conversion, intersystem crossing, and photochemical reactions.
For imidazo[1,5-a]pyridine derivatives, computational studies have highlighted the influence of structural modifications on their photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. mdpi.commdpi.com For example, the introduction of different functional groups can significantly tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the photophysical characteristics. researchgate.netrsc.org
Time-dependent density functional theory (TD-DFT) is a widely used computational method to study the excited states of molecules. nii.ac.jp It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, as well as the optimization of excited-state geometries to understand the relaxation pathways. nii.ac.jp
The study of excited-state dynamics often involves mapping out the potential energy surfaces of the ground and excited states. nii.ac.jp This allows for the identification of minima, transition states, and conical intersections, which are crucial for understanding the pathways of photophysical and photochemical processes. Ab initio molecular dynamics simulations can provide a time-resolved picture of the nuclear motion in the excited state. acmm.nl
While specific computational studies on the photochemistry and excited-state dynamics of this compound are not extensively reported in the provided search results, the general principles derived from studies on related imidazo[1,5-a]pyridine derivatives can be applied. The strong electron-withdrawing nature of the nitro group is expected to significantly influence the electronic structure of the excited states and could potentially open up new relaxation channels, such as enhanced intersystem crossing or specific photochemical reactions.
Role of 1 Nitroimidazo 1,5 a Pyridine As a Synthetic Intermediate and Building Block
Precursor for 1-Aminoimidazo[1,5-a]pyridine Scaffolds
A primary application of 1-Nitroimidazo[1,5-a]pyridine is its role as a direct precursor to 1-Aminoimidazo[1,5-a]pyridine. The amino derivative is a crucial pharmacophore found in numerous biologically active compounds. The transformation from the nitro to the amino scaffold is typically achieved through standard reduction reactions.
Recent research has demonstrated an efficient, additive-free, and regioselective C(1)-H nitration of various imidazo[1,5-a]pyridine (B1214698) derivatives using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as both the nitro source and promoter. researchgate.net This method provides access to a range of this compound compounds. Subsequently, these nitroarenes can be effectively reduced to their corresponding amines. researchgate.net For instance, the reduction of synthesized 1-nitroimidazo[1,5-a]pyridines has been successfully carried out using zinc powder in the presence of ammonium (B1175870) chloride in methanol (B129727) at room temperature, yielding the desired 1-aminoimidazo[1,5-a]pyridine scaffolds in good yields. researchgate.net
This transformation is significant as 1-aminoimidazo[1,5-a]pyridine motifs are essential units embedded in many biologically important compounds, including potential anticancer agents and HIV inhibitors. researchgate.netresearchgate.net
Table 1: Synthesis of 1-Aminoimidazo[1,5-a]pyridines from 1-Nitro Precursors This table is interactive. Users can sort columns by clicking on the headers.
| Starting Nitro Compound | Product | Reagents and Conditions | Yield |
|---|---|---|---|
| 1-nitro-3-phenylimidazo[1,5-a]pyridine | 1-amino-3-phenylimidazo[1,5-a]pyridine | Zn, NH₄Cl, MeOH, rt, 3h | 86% |
| 3-(4-fluorophenyl)-1-nitroimidazo[1,5-a]pyridine | 1-amino-3-(4-fluorophenyl)imidazo[1,5-a]pyridine | Zn, NH₄Cl, MeOH, rt, 3h | 85% |
| 3-(4-chlorophenyl)-1-nitroimidazo[1,5-a]pyridine | 1-amino-3-(4-chlorophenyl)imidazo[1,5-a]pyridine | Zn, NH₄Cl, MeOH, rt, 3h | 81% |
(Data sourced from: ResearchGate researchgate.net)
Strategic Scaffold for Derivatization in Complex Organic Synthesis
The this compound framework is a strategic platform for generating diverse and complex organic molecules. The nitro group can be transformed into various other functional groups, or the heterocyclic core can be further functionalized. This versatility allows chemists to build libraries of compounds for various applications.
For example, the amine group in 1-aminoimidazo[1,5-a]pyridine, derived from the nitro precursor, can be further modified. It can be converted into sulfonamides by reacting it with sulfonyl chlorides, such as 4-methylbenzene-1-sulfonyl chloride, in the presence of pyridine (B92270). researchgate.net This derivatization highlights the utility of the nitro-to-amino pathway in accessing a broader range of molecular architectures. researchgate.net The imidazo[1,5-a]pyridine skeleton itself is a privileged structure in medicinal chemistry and has been the subject of numerous synthetic methodologies to create functionalized analogs. beilstein-journals.orgrsc.orgnih.gov
Applications in Coordination Chemistry as Ligand Precursors
Imidazo[1,5-a]pyridines are well-regarded for their ability to act as ligands, forming coordination compounds with a variety of metal centers. researchgate.netmdpi.commdpi.com The specific substitution on the heterocyclic core dictates the binding mode, which can range from bidentate to tetradentate. mdpi.com
While the broader class is widely used, the derivatization of the this compound scaffold leads to precursors for specialized ligands. For instance, imidazo[1,5-a]pyridin-3-ylidenes, which are N-heterocyclic carbenes (NHCs), can be synthesized from imidazo[1,5-a]pyridine precursors. These NHCs serve as highly effective ligands in transition metal catalysis. beilstein-journals.org Well-defined palladium-imidazo[1,5-a]pyridin-3-ylidene complexes have been developed as versatile and stable precatalysts for cross-coupling reactions, including the challenging activation of C-NO₂ bonds in nitroarenes. rsc.org The electronic properties of these ligands can be fine-tuned by substituents on the imidazo[1,5-a]pyridine core, demonstrating the importance of functionalized precursors like the 1-nitro variant in developing advanced catalytic systems. rsc.org
Integration into Advanced Materials Architectures (e.g., Optoelectronic Device Components)
The unique photophysical and electronic properties of imidazo[1,5-a]pyridine derivatives make them attractive candidates for advanced materials, particularly in optoelectronics. researchgate.netresearchgate.net The strong electron-withdrawing nature of the nitro group in this compound creates an electron-deficient aromatic system, which is a desirable characteristic for components in organic light-emitting diodes (OLEDs) and organic thin-layer field-effect transistors (FETs). researchgate.netresearchgate.netvulcanchem.com
The inherent luminescence of the imidazo[1,5-a]pyridine core can be modulated by substituents. mdpi.com This has led to their use as blue emissive dyes and as fluorophores in chemosensors. mdpi.commdpi.com The ability to synthesize and derivatize the this compound scaffold provides a pathway to new materials with tailored electronic and photophysical properties for next-generation electronic devices. researchgate.netbeilstein-journals.org
Mechanistic Investigations of Reactions Involving 1 Nitroimidazo 1,5 a Pyridine
Elucidation of Radical Pathways in Nitration and Functionalization
The introduction of the nitro group at the C1 position of the imidazo[1,5-a]pyridine (B1214698) core, as well as subsequent functionalizations, can proceed through radical-mediated pathways.
An additive-free, mild, and regioselective C1-H nitration of imidazo[1,5-a]pyridine derivatives has been developed using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as both the promoter and nitro source. researchgate.net Preliminary mechanistic investigations suggest that this transformation likely involves a radical C-H functionalization process. researchgate.net Another study proposes that a nitryl radical, generated from a photoexcited ferric-nitrate complex, can be the key nitrating agent in similar systems. researchgate.net
Beyond nitration, radical pathways are implicated in other functionalizations of the imidazo[1,5-a]pyridine system. For instance, the copper-catalyzed direct transannulation of N-heteroaryl aldehydes with alkylamines to form imidazo[1,5-a]pyridines has been mechanistically studied. beilstein-journals.org The observation that the reaction is inhibited by the radical scavenger TEMPO strongly suggests the involvement of radical intermediates. beilstein-journals.org A plausible radical mechanism for a related copper-catalyzed synthesis of imidazo[1,5-a]pyridines involves a Cu(I)/Cu(III) catalytic cycle, featuring intramolecular hydrogen abstraction from a C(sp³)–H bond. beilstein-journals.org
However, not all functionalizations proceed via radical mechanisms. An iodine-mediated, one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines was found to be uninhibited by the radical scavenger BHT (2,6-di-tert-butyl-4-methylphenol), indicating that a radical pathway is likely not involved in that specific transformation. mdpi.com
Table 1: Selected Reactions with Proposed Radical Pathways
| Reaction Type | Reagents/Catalyst | Mechanistic Evidence | Proposed Pathway |
|---|---|---|---|
| C1-Nitration | Imidazo[1,5-a]pyridine, Fe(NO₃)₃·9H₂O | Preliminary mechanistic studies | Radical C-H functionalization. researchgate.net |
| Transannulation | N-heteroaryl aldehydes, Alkylamines, Cu(I) catalyst | Inhibition by TEMPO | Formation of radical intermediates. beilstein-journals.org |
| Oxidative Amination | Pyridyl esters, Benzylamines, Cu(OAc)₂ | Plausible mechanism based on related systems | Aerobic oxidation involving Cu(I)/Cu(III) and C(sp³)-H abstraction. beilstein-journals.orgbeilstein-journals.org |
Understanding Metal-Catalyzed Reaction Mechanisms (e.g., C-H Activation, Cyclization)
Metal catalysis provides a powerful tool for the functionalization of the imidazo[1,5-a]pyridine skeleton through various mechanisms, including C-H activation and cyclization.
C-H Activation: A notable example is the selective ortho-alkylation of pyridines using cationic half-sandwich rare-earth metal complexes of scandium (Sc) or yttrium (Y). beilstein-journals.org The proposed mechanism for this C-H activation involves several key steps:
Coordination of the pyridine (B92270) to the cationic metal center.
Ortho-C–H activation (deprotonation), promoted by a co-catalyst like B(C₆F₅)₃, to form a pyridyl-metal species. beilstein-journals.org
Migratory insertion of an alkene into the metal–pyridyl bond. beilstein-journals.org
Subsequent deprotonation to yield the final alkylated product. beilstein-journals.org
In a different approach, a bimetallic Ni/Al catalytic system has been used for the C-H alkenylation of imidazo[1,5-a]pyridine. researchgate.net This system demonstrates controlled regiodivergence, where the inclusion or exclusion of AlMe₃ switches the selectivity between the C5 and C3 positions, highlighting the intricate role of the metal catalysts in directing the reaction outcome. researchgate.net
Cyclization: Metal-catalyzed cyclization reactions are fundamental to constructing the imidazo[1,5-a]pyridine core. A copper(I)-catalyzed direct transannulation utilizes N-heteroaryl aldehydes or ketones and alkylamines with aerial oxygen as a clean oxidant. organic-chemistry.org The proposed mechanism was inhibited by radical scavengers, suggesting a radical process is involved. beilstein-journals.org Another copper-catalyzed method involves the aerobic oxidative amination of C(sp³)–H bonds to synthesize imidazo[1,5-a]pyridine derivatives. beilstein-journals.org
Table 2: Examples of Metal-Catalyzed Reactions and Mechanistic Steps
| Reaction | Catalyst System | Key Mechanistic Steps |
|---|---|---|
| Ortho-Alkylation of Pyridines | (C₅Me₅)Ln(CH₂C₆H₄NMe₂-o)₂ (Ln = Sc, Y) / B(C₆F₅)₃ | Coordination, C-H activation, migratory insertion, deprotonation. beilstein-journals.org |
| C-H Alkenylation | Ni/Al bimetallic system | Cooperative interaction between Ni and Al for C5 selectivity; Ni alone for C3 selectivity. researchgate.net |
| Transannulation | Cu(I) / O₂ | Formation of imine, oxidation of Cu(I) to Cu(II), intramolecular C(sp³)–H amination. beilstein-journals.orgorganic-chemistry.org |
| Oxidative Cyclization | Cu(OAc)₂ / Air | Tandem condensation-amination-oxidative dehydrogenation process. beilstein-journals.org |
Identification and Characterization of Key Intermediates (e.g., Nitroso Species, Nitronates)
The elucidation of reaction pathways often hinges on the identification of transient, high-energy intermediates. In the chemistry of 1-nitroimidazo[1,5-a]pyridine and its precursors, nitronates and nitroso species are notable examples.
Nitronates: A key method for synthesizing the imidazo[1,5-a]pyridine scaffold involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in polyphosphoric acid (PPA). beilstein-journals.org Mechanistic studies propose a pathway where the nitroalkane is first activated by PPA to form a highly electrophilic phosphorylated nitronate intermediate. beilstein-journals.orgbeilstein-journals.org This is followed by a sequence of steps:
Nucleophilic attack of the primary amine of 2-(aminomethyl)pyridine on the phosphorylated nitronate. beilstein-journals.orgbeilstein-journals.org
Formation of a transient amidinium species . beilstein-journals.orgbeilstein-journals.org
A 5-exo-trig cyclization onto the pyridine ring. beilstein-journals.orgbeilstein-journals.org
Deprotonation and subsequent elimination of O-phosphorylated hydroxylamine (B1172632) to afford the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.orgbeilstein-journals.org
Nitroso Species: Nitroso intermediates are often implicated in the chemistry of nitroaromatic compounds, typically formed via partial reduction of the nitro group. While direct trapping of a 1-nitrosoimidazo[1,5-a]pyridine intermediate is not widely reported, related chemistries highlight their potential role. For example, tert-butyl nitrite (B80452) (TBN) has been used to generate nitroso-imidazo[1,2-a]pyridines, a related scaffold. researchgate.net The Davis-Beirut reaction, which synthesizes N-heterocycles, proceeds through highly reactive nitroso imine intermediates. nih.gov These examples suggest that under appropriate reductive or reaction conditions, the nitro group of this compound could be transformed via a nitroso intermediate.
Table 3: Key Intermediates in Imidazo[1,5-a]pyridine Synthesis and Functionalization
| Intermediate | Reaction Type | Role in Mechanism |
|---|---|---|
| Phosphorylated Nitronate | Cyclocondensation of nitroalkanes | Electrophilic species attacked by an amine to initiate cyclization. beilstein-journals.orgbeilstein-journals.org |
| Amidinium Species | Cyclocondensation of nitroalkanes | Formed after the initial nucleophilic attack; poised for intramolecular cyclization. beilstein-journals.orgbeilstein-journals.org |
| Nitroso Species | Transformations of nitroaromatics | Potential intermediate in reduction or rearrangement reactions. researchgate.netnih.gov |
Kinetic Isotope Effect (KIE) Studies in Reaction Pathway Determination
The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of molecules containing a light isotope (e.g., hydrogen, ¹H) versus a heavy isotope (e.g., deuterium, ²H) at the position of interest. A significant KIE (typically kH/kD > 2) suggests that the C-H bond is cleaved in the rate-limiting step.
In the context of functionalizing pyridine and related heterocycles, KIE studies have provided crucial mechanistic insights. For the selective ortho-alkylation of pyridines catalyzed by cationic rare-earth metal complexes, KIE experiments were conducted. beilstein-journals.org The results from these studies led researchers to propose that the C–H bond activation step is the rate-limiting step of the catalytic cycle. beilstein-journals.org
Similarly, KIE studies involving deuterated substrates were used to probe the mechanism of a copper-catalyzed decarboxylative C-H alkylation of imidazo[1,2-a]pyridines, a related heterocyclic system. sci-hub.se In another case, mechanistic findings for a Ruthenium(II)-catalyzed oxidative annulation of imidazo[1,5-a]quinolin-2-ium salts were supported by deuterium-KIE experiments, which confirmed that the C(2)-H bond cleavage is the rate-determining step. researchgate.net These examples underscore the value of KIE in distinguishing between possible mechanistic pathways and identifying the slowest, bottleneck step in a complex reaction sequence.
Table 4: Application of Kinetic Isotope Effect (KIE) Studies
| Reaction System | KIE Measurement | Mechanistic Conclusion |
|---|---|---|
| Rare-earth-catalyzed ortho-alkylation of pyridines | Deuterium KIE (kH/kD) | C-H bond activation is the rate-limiting step. beilstein-journals.org |
| Ru(II)-catalyzed oxidative annulation of imidazo[1,5-a]quinolin-2-iums | Deuterium KIE (kH/kD) | C(2)-H bond cleavage is the rate-determining step. researchgate.net |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Protocols for 1-Nitroimidazo[1,5-a]pyridine
The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for many years. rsc.org However, the development of environmentally benign and efficient methods for the synthesis of their nitro-substituted derivatives, specifically this compound, remains a key objective. Traditional synthetic routes often rely on harsh reaction conditions, hazardous reagents, or expensive catalysts. excelpublication.com Future research is increasingly directed towards "green chemistry" protocols that prioritize sustainability, efficiency, and safety. nih.gov
Key future directions include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, improve yields, and minimize the formation of byproducts compared to conventional heating methods. rasayanjournal.co.inmdpi.com
Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of volatile organic solvents or in water aligns with the principles of green chemistry, reducing environmental impact and simplifying purification processes. rsc.orgresearchgate.net A novel, rapid, and efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions, suggesting a promising avenue for related heterocycles. rsc.org
Catalyst Innovation: The exploration of inexpensive, non-toxic, and recyclable catalysts, such as iron-based catalysts or novel Lewis acids like potassium ferrocyanide, offers a sustainable alternative to traditional heavy metal catalysts. excelpublication.comorganic-chemistry.org
Multicomponent Reactions (MCRs): One-pot MCRs that form the target molecule from three or more starting materials in a single step are highly atom-economical and efficient, reducing waste and operational complexity. nih.govresearchgate.net
These sustainable approaches are not only environmentally responsible but also offer economic advantages, making the synthesis of this compound and its derivatives more viable for various applications. rasayanjournal.co.in
Advanced Functionalization Strategies for Enhanced Molecular Complexity and Diversity
Post-synthetic modification of the this compound core is crucial for creating a diverse library of compounds with tailored properties. Direct C–H bond functionalization has emerged as a powerful and atom-economical strategy for elaborating complex molecular scaffolds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org
Future research in this area will likely focus on:
Regioselective C–H Functionalization: The imidazo[1,5-a]pyridine (B1214698) ring has multiple C–H bonds that can be targeted for functionalization. The development of catalytic systems that can precisely control the site of reaction (e.g., at the C3, C5, or other positions) is a significant challenge and a major area of interest. nih.govresearchgate.net For instance, a cooperative interaction between Nickel (Ni) and Aluminum (Al) has been shown to direct C-H alkenylation to the C5 position of the parent imidazo[1,5-a]pyridine, while excluding the aluminum component switches the selectivity to the C3 position. researchgate.net
Metal-Free Approaches: To enhance the sustainability and cost-effectiveness of functionalization reactions, metal-free strategies are being actively pursued. nih.gov These methods often utilize oxidants or photocatalysis to activate C–H bonds.
Photocatalysis: Visible-light-induced functionalization is a rapidly growing field that offers mild reaction conditions and unique reactivity patterns. mdpi.comnih.gov Applying these methods to this compound could enable the introduction of a wide range of functional groups, including alkyl, aryl, and acyl groups.
The successful application of these strategies will allow chemists to systematically modify the this compound scaffold, providing access to novel molecules with enhanced complexity and diverse chemical properties.
Integration of Machine Learning Approaches in Predictive Chemistry for Nitroheterocycles
The intersection of computational chemistry and machine learning (ML) is revolutionizing chemical research and drug discovery. nih.govnih.gov For nitroheterocycles like this compound, ML models can accelerate the design and discovery process by predicting key properties and activities, thereby reducing the need for extensive and costly experimental screening. cam.ac.ukatomwise.com
Emerging applications of machine learning in this context include:
Predictive Toxicology: Nitroaromatic compounds are often associated with toxicity and mutagenicity. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms, can be developed to predict the potential toxicity of novel this compound derivatives based on their molecular structure. nih.govsid.irnih.gov This allows for the in silico screening and prioritization of safer compounds early in the design phase.
Property Prediction: ML models can be trained to predict a wide range of physicochemical and biological properties, such as solubility, reactivity, and receptor binding affinity. nih.govresearchgate.net This predictive capability guides chemists in designing molecules with desired characteristics.
Reaction Prediction and Synthesis Design: ML is increasingly being used to predict the outcomes of chemical reactions and to devise optimal synthetic routes. cam.ac.uk This can help in identifying novel and efficient ways to synthesize and functionalize the this compound scaffold.
The table below summarizes various ML models and their applications in the context of nitroaromatic compounds.
| Model Type | Application | Predicted Endpoint/Property | Reference |
| QSAR / QSTR | Toxicity Prediction | 50% Lethal Dose (LD50) in rats | nih.govsid.ir |
| QSTR | Mutagenicity Prediction | Mutagenic activity (Ames test) | acs.orgnih.govresearchgate.net |
| Ensemble Learning (SVR, MLR) | Toxicity Prediction | In vivo toxicity (LD50) | nih.gov |
| Conceptual DFT with ML | Mutagenicity Prediction | Mutagenic activity based on electronic properties | acs.orgnih.gov |
| General ML Models | Drug Discovery | Bioactivities, ADMET properties | nih.govnih.govresearchgate.net |
| Reactome Platform | Reaction Prediction | Chemical reactivity and reaction outcomes | cam.ac.uk |
QSAR: Quantitative Structure-Activity Relationship; QSTR: Quantitative Structure-Toxicity Relationship; SVR: Support Vector Regression; MLR: Multiple Linear Regression; DFT: Density Functional Theory; ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity.
Further Exploration of Structure-Reactivity Relationships for Tailored Chemical Applications
A fundamental understanding of how the structure of this compound dictates its chemical reactivity is essential for its rational application. The electron-withdrawing nature of the nitro group significantly influences the electron distribution across the heterocyclic system, affecting its stability and interactions with other molecules. svedbergopen.com
Future research should focus on:
Systematic QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) is a computational method that links molecular structure to biological activity or chemical reactivity. longdom.org Developing robust QSAR models for a series of this compound derivatives can elucidate the key structural features that govern their properties. nih.govnih.govmdpi.com Such studies can reveal the importance of factors like charge distribution and hydrophobicity in determining the molecule's function. nih.gov
Computational Chemistry: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. scirp.org This information is invaluable for predicting reactive sites and understanding reaction mechanisms at a molecular level.
Correlation with Biological Activity: The position of the nitro group on a heterocyclic ring can dramatically alter its biological activity. nih.gov Systematic studies correlating structural modifications of this compound with specific biological endpoints will be crucial for designing derivatives for tailored applications, such as medicinal chemistry.
By combining experimental synthesis with computational modeling, researchers can build a comprehensive understanding of the structure-reactivity landscape of this compound, paving the way for the intelligent design of novel molecules for specific and advanced chemical applications.
Q & A
Basic: What are the common synthetic routes for preparing 1-nitroimidazo[1,5-a]pyridine derivatives?
Methodological Answer:
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation or transition-metal-free annulation strategies. Key approaches include:
- Cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in polyphosphoric acid (PPA), yielding imidazo[1,5-a]pyridines with electrophilic activation .
- I₂-mediated sp³ C–H amination using 2-pyridyl ketones and alkylamines under oxidative conditions, enabling efficient one-pot synthesis .
- Formylation followed by cyclization , as seen in the synthesis of 1-phosphinoimidazo[1,5-a]pyridine ligands from 2-aminomethylpyridine via phosphorus oxychloride .
For nitro-substituted derivatives, nitration reactions post-cyclization or direct incorporation of nitro groups during cyclization (e.g., using nitroethane) are common.
Basic: How are structural and crystallographic properties of imidazo[1,5-a]pyridine derivatives characterized?
Methodological Answer:
Structural elucidation relies on:
- Single-crystal X-ray diffraction (SCXRD) to analyze intermolecular interactions (e.g., π-π stacking, C–H⋯N bonds) and confirm regiochemistry .
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) to resolve substituent effects and verify cyclization .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation, particularly for nitro- or halogen-substituted derivatives .
For example, SCXRD revealed that nitro groups at the 1-position disrupt π-stacking interactions compared to unsubstituted analogs .
Advanced: What methodologies are used to determine enzymatic inhibition constants (Ki) for imidazo[1,5-a]pyridine-based inhibitors?
Methodological Answer:
Ki values are determined using:
- Dixon plots (plotting 1/v vs. inhibitor concentration at varying substrate levels) and Lineweaver-Burk analysis (double-reciprocal plots) to distinguish competitive/non-competitive inhibition .
- Non-linear regression with software like Origin® to fit kinetic data to the Michaelis-Menten equation, accounting for substrate depletion .
For example, 1-substituted pyridylimidazo[1,5-a]pyridines showed Ki values in the µM range against papain, with thermodynamic parameters (ΔG) calculated via Gibbs free energy equations .
Advanced: How can reaction conditions be optimized to avoid metal contamination in imidazo[1,5-a]pyridine synthesis?
Methodological Answer:
Metal-free protocols include:
- Iodine-catalyzed reactions for C–H amination, eliminating transition metals .
- Phosphorous acid/PPA-mediated cyclocondensation , which avoids metal catalysts and achieves yields >60% .
- Solvent-free or aqueous-phase reactions (e.g., one-pot cyclization using H₂O as a byproduct) to reduce purification complexity .
For instance, 1-thiocyanoimidazo[1,5-a]pyridine was synthesized using iodine in 1,2-dichloroethane, achieving 62.8% yield without metal residues .
Advanced: How do researchers evaluate the antibacterial efficacy of imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
Antibacterial activity is assessed via:
- Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics to determine bactericidal vs. bacteriostatic effects.
- Structure-activity relationship (SAR) studies , correlating substituents (e.g., nitro, bromo) with potency. For example, nitro groups enhance membrane penetration in Gram-negative bacteria .
Advanced: What spectroscopic techniques characterize the photophysical properties of fluorescent imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
Key techniques include:
- UV-Vis absorption and fluorescence emission spectroscopy to determine Stokes shifts and quantum yields (Φ). Derivatives with large Stokes shifts (>100 nm) are ideal for bioimaging .
- Time-resolved fluorescence to assess excited-state lifetimes.
- TD-DFT calculations to correlate electronic transitions with emission profiles. For example, ReL(CO)₃Cl complexes with pyridylimidazo[1,5-a]pyridine ligands exhibit dual emission due to ligand-centered and charge-transfer states .
Advanced: How do researchers resolve contradictions in reported synthetic yields for imidazo[1,5-a]pyridines?
Methodological Answer:
Discrepancies arise from:
- Solvent polarity and temperature : PPA at 110°C vs. ionic liquids at room temperature .
- Catalyst loading : Iodine (10 mol%) vs. CuBr/phenanthroline systems .
- Workup procedures : Column chromatography vs. crystallization.
Triplicate experiments and statistical analysis (e.g., ANOVA) are critical. For example, cyclocondensation in PPA gave 63% yield, while ionic liquid methods achieved 70–85% .
Advanced: What strategies are used to design structure-activity relationship (SAR) studies for imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
SAR workflows involve:
- Bioisosteric replacement : Swapping nitro with cyano or sulfonyl groups to modulate lipophilicity .
- Fragment-based design : Introducing heterocycles (e.g., triazoles) at the 1- or 3-positions to enhance target binding .
- Pharmacokinetic profiling : Assessing LogP (via HPLC) and permeability (Caco-2 assays) to meet Lipinski’s rules .
For instance, 7-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives showed JAK1/2 inhibition via hydrogen bonding with kinase domains .
Advanced: How are kinetic vs. thermodynamic control strategies applied in imidazo[1,5-a]pyridine synthesis?
Methodological Answer:
Control is achieved by:
- Temperature modulation : Low temperatures favor kinetic products (e.g., monomeric adducts), while high temperatures drive thermodynamic cyclization .
- Catalyst selection : Pd catalysts promote regioselective C–H activation, whereas Brønsted acids favor equilibrium-driven pathways .
For example, reacting imidazo[1,5-a]pyridine with ninhydrin at RT yielded a 1,3-bis-adduct, while equimolar conditions produced monomeric intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
